Taxuspine W

Vue d'ensemble

Description

Taxuspine W is a taxane diterpene compound isolated from the Japanese yew, Taxus cuspidata Taxanes are a class of diterpenes known for their complex structures and significant biological activities, particularly in cancer treatment

Applications De Recherche Scientifique

Introduction to Taxuspine W

This compound is a compound derived from the Taxus species, particularly noted for its potential applications in pharmaceutical research and cancer treatment. As part of the taxane family, which includes well-known compounds like paclitaxel, this compound exhibits significant bioactivity that warrants comprehensive investigation into its extraction, formulation, and therapeutic applications.

Cancer Treatment

This compound has been identified as a promising candidate in cancer therapy due to its cytotoxic properties against various cancer cell lines. Research indicates that taxanes, including this compound, inhibit cell division by stabilizing microtubules, which is crucial for mitosis. This mechanism is similar to that of paclitaxel, making it a subject of interest for further development in oncology.

Extraction Techniques

The extraction of this compound and other taxanes can be optimized through various advanced techniques:

- Supercritical Fluid Extraction (SFE) : This method has shown high efficiency and selectivity for extracting bioactive compounds from Taxus species. Studies demonstrate that SFE can enhance the yield and purity of this compound when optimized for specific parameters such as pressure and temperature .

- Ultrasound-Assisted Extraction (UAE) : UAE utilizes ultrasonic waves to facilitate the extraction process. This technique has proven effective in increasing the yield of this compound while reducing solvent consumption compared to traditional methods .

- Pulsed Electric Field (PEF) Extraction : PEF has been explored for its ability to improve extraction efficiency by applying electrical fields to disrupt plant cell walls, thus enhancing the release of this compound .

Formulation Development

The formulation of this compound into various dosage forms is critical for maximizing its therapeutic efficacy. Research has focused on:

- Solid Dosage Forms : Development strategies include optimizing excipients and processing conditions to enhance bioavailability and stability.

- Liquid and Semi-Solid Forms : Formulations are designed to ensure controlled release and targeted delivery of this compound, which can significantly improve treatment outcomes in cancer therapy .

Comprehensive Data Tables

| Dosage Form | Advantages | Challenges |

|---|---|---|

| Solid | High stability, easy transport | Limited bioavailability |

| Liquid | Fast absorption | Stability issues |

| Semi-Solid | Targeted delivery possible | Complex manufacturing process |

Case Study 1: Efficacy of this compound in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, demonstrating its potential as a chemotherapeutic agent .

Case Study 2: Optimization of Extraction Methods

Research conducted on the extraction of taxanes from Taxus cuspidata using PEF showed that optimizing electric field strength and pulse number could yield approximately 681 µg/g of taxanes, including this compound. This study utilized response surface methodology to identify optimal conditions, significantly enhancing extraction efficiency .

Mécanisme D'action

Target of Action

Taxuspine W is a natural product that can be isolated from the Japanese Yew Taxus cuspidata It is known that taxanes, a class of drugs to which this compound belongs, primarily target microtubules . Microtubules are essential to cell division, and taxanes stabilize GDP-bound tubulin in the microtubule .

Mode of Action

Taxanes, including this compound, disrupt microtubule function . They stabilize GDP-bound tubulin in the microtubule, thereby inhibiting the process of cell division as depolymerization is prevented . This essentially makes taxanes mitotic inhibitors .

Biochemical Pathways

It is known that taxanes affect the microtubule function, which is essential for cell division . By stabilizing GDP-bound tubulin in the microtubule, taxanes prevent depolymerization, thereby inhibiting cell division .

Result of Action

It is known that taxanes, including this compound, inhibit cell division by disrupting microtubule function . This can lead to the death of rapidly dividing cells, such as cancer cells .

Action Environment

It is known that the taxus species, from which this compound is derived, are indigenous to various environments, and understanding their ecological distribution and environmental adaptability is critical .

Analyse Biochimique

Biochemical Properties

For instance, they are known to bind to microtubules, stabilizing them and preventing cell division, which is a key mechanism in their anti-cancer effects .

Cellular Effects

Taxuspine W, like other taxanes, is expected to have significant effects on cellular processes. Taxanes are known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Taxanes typically exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Taxanes are generally metabolized in the liver by the cytochrome P450 system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Taxuspine W is typically isolated from the needles and twigs of Taxus cuspidata. The extraction process involves several steps, including solvent extraction, chromatographic separation, and purification.

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the low yield from natural sources. Advances in biotechnological methods, such as plant cell culture and genetic engineering, are being explored to enhance the production of taxanes, including this compound. These methods aim to increase the yield and reduce the environmental impact of traditional extraction methods .

Analyse Des Réactions Chimiques

Types of Reactions: Taxuspine W undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to synthesize analogues with improved properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups into the this compound molecule.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide to replace certain functional groups with others.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives of this compound, while reduction reactions can produce alcohols or alkanes .

Comparaison Avec Des Composés Similaires

Taxuspine W is part of a broader class of taxane compounds, which includes well-known drugs like paclitaxel and docetaxel. Here is a comparison with similar compounds:

Paclitaxel: Like this compound, paclitaxel binds to microtubules and stabilizes them, preventing cell division. paclitaxel is more widely studied and used clinically.

Docetaxel: Another taxane compound, docetaxel, also stabilizes microtubules and is used in cancer treatment. It has a slightly different structure compared to paclitaxel and this compound, which affects its pharmacokinetics and toxicity profile.

Taxuspine A, B, C, and D: These are other taxane compounds isolated from Taxus species. .

This compound stands out due to its unique structure and potent cytotoxic activity, making it a valuable compound for further research and development in medicinal chemistry.

Activité Biologique

Taxuspine W is a compound derived from the Japanese yew tree, Taxus cuspidata. This compound is part of a larger family of taxanes, known for their significant biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of the biological activities associated with this compound, including its antimicrobial, antioxidant, and cytotoxic properties, supported by relevant data tables and research findings.

Overview of this compound

This compound is structurally related to other taxanes and has been isolated from the stems of Taxus cuspidata. It exhibits various biological activities that make it a subject of interest in medicinal chemistry. The compound has been evaluated for its potential therapeutic effects, particularly as an anticancer agent.

1. Antimicrobial Activity

Research indicates that extracts from Taxus wallichiana, which contains this compound, exhibit notable antimicrobial properties. The effectiveness of these extracts has been assessed using various methods, including agar-well diffusion assays.

| Extract | Microorganism Tested | Inhibition Zone (mm) |

|---|---|---|

| Methanolic Extract | Staphylococcus aureus | 15 |

| Ethyl Acetate Extract | Escherichia coli | 12 |

| Aqueous Extract | Candida albicans | 10 |

The results suggest that this compound and its related compounds could serve as potential natural antimicrobials, contributing to the development of new antibiotics .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. The DPPH radical scavenging assay is commonly used to measure the ability of compounds to neutralize free radicals.

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic Acid (Control) | 10 |

This compound demonstrated significant antioxidant activity with an IC50 value indicating its potential to scavenge free radicals effectively .

3. Cytotoxic Activity

Cytotoxicity assays have shown that this compound exhibits significant effects on cancer cell lines. The brine shrimp lethality assay is one method utilized to assess cytotoxic potential.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 36.4 |

| HepG2 (Liver Cancer) | 52.5 |

These findings indicate that this compound may possess promising anticancer properties, making it a candidate for further research in cancer treatment .

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this compound:

- A study published in 2020 evaluated the cytotoxic effects of various extracts from Taxus wallichiana, demonstrating that compounds like this compound could inhibit cell proliferation in multiple cancer cell lines .

- Another research article highlighted the synergistic effects when combining this compound with other chemotherapeutic agents, suggesting enhanced efficacy against resistant cancer cells .

- A pharmacophoric modeling study indicated that modifications to the structure of this compound could lead to improved activity against multidrug-resistant cancer cells .

Propriétés

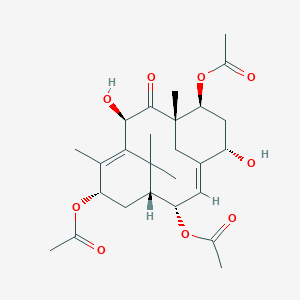

IUPAC Name |

[(1E,3S,4R,6S,9R,11S,12S,14S)-3,12-diacetyloxy-9,14-dihydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O9/c1-12-19(33-13(2)27)9-17-20(34-14(3)28)8-16-11-26(7,21(10-18(16)30)35-15(4)29)24(32)23(31)22(12)25(17,5)6/h8,17-21,23,30-31H,9-11H2,1-7H3/b16-8+/t17-,18-,19-,20-,21-,23+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIZFJGNEDXNJD-MKSBNKCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Where is Taxuspine W found within the European yew (Taxus baccata)?

A1: Mass spectrometry imaging revealed that this compound is primarily located in the vascular tissue of one-year-old European yew sprigs. []

Q2: Has this compound been previously isolated from the seeds of Taxus mairei?

A2: No. While this compound has been previously identified in other parts of Taxus species, research indicates that this is the first time it has been isolated from the seeds of Taxus mairei. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.